1-Chloro-3-methoxy-5-nitrobenzene

概要

説明

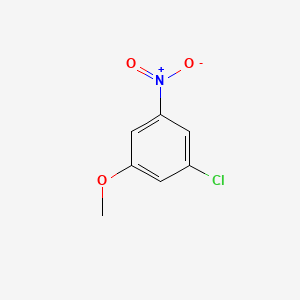

1-Chloro-3-methoxy-5-nitrobenzene is an organic compound with the molecular formula C7H6ClNO3 . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One common method involves the nitration of alkanes, which is successful only when conducted at high temperatures in the vapor phase . Another method involves the direct substitution of hydrocarbons with nitric acid .Molecular Structure Analysis

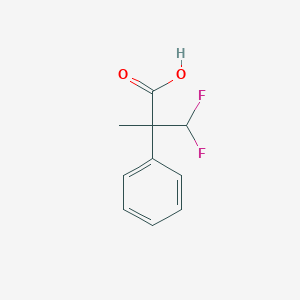

The molecular structure of this compound consists of a benzene ring with a chlorine atom (Cl), a methoxy group (OCH3), and a nitro group (NO2) attached to it . The molecular weight of this compound is 187.58 g/mol .Chemical Reactions Analysis

The chemical reactions of this compound are influenced by the presence of the nitro group, which is electron-withdrawing . This property can enhance the rate of substitution reactions at the ortho and para positions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 280.8±20.0 C at 760 mmHg and a melting point of 101 C . It is a solid at room temperature .科学的研究の応用

Synthesis Applications

1-Chloro-3-methoxy-5-nitrobenzene serves as an intermediate in the synthesis of complex organic molecules. For example, it has been utilized in the synthesis of 1H-indazoles via rhodium and copper-catalyzed C-H activation and C-N/N-N coupling, demonstrating high efficiency and functional group tolerance (Qiang Wang, Xingwei Li, 2016). This process highlights its utility in constructing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.

Environmental and Remediation Studies

Research on 1-Chloro-3-nitrobenzene, a closely related compound, has been conducted to investigate its isotopic abundance ratios and potential for altered isotope effects, which could influence its physicochemical and thermal properties, potentially aiding in the design of novel industrial chemicals (M. Trivedi et al., 2016). Additionally, studies on the biodegradation of chloro-nitrobenzene derivatives by bacterial strains have shown the potential for environmental remediation of contaminants derived from such compounds (E. Katsivela et al., 1999).

Material Science and Sensing Applications

The reduction of nitroarenes , including those with methoxy substituents, to aminoarenes using formic acid in the presence of ruthenium catalysts, has been explored for its applications in material science, particularly for producing compounds used in electronic materials and dyes (Yoshihisa Watanabe et al., 1984). This demonstrates the broad utility of this compound and its derivatives in synthesizing functional materials.

Electrochemical Studies

Electrochemical studies have provided insights into the kinetics of nitroxide radicals derived from nitrobenzene derivatives, suggesting potential applications as electrode-active materials in energy storage and conversion devices (Takeo Suga et al., 2004). This research underscores the versatility of nitroaromatic compounds in electrochemical applications.

作用機序

Target of Action

Compounds like “1-Chloro-3-methoxy-5-nitrobenzene” belong to a class of organic compounds known as aromatic compounds, specifically, it’s a derivative of benzene. The nitro group (-NO2) and the methoxy group (-OCH3) attached to the benzene ring can potentially interact with various biological targets, such as enzymes or receptors, and modulate their activity .

Mode of Action

The exact mode of action would depend on the specific biological target. Generally, the nitro group can undergo reduction reactions in the body, potentially forming reactive intermediates. The methoxy group might undergo demethylation, and the chlorine atom might participate in electrophilic aromatic substitution reactions .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways might be affected by this compound. Aromatic compounds can participate in various metabolic pathways, depending on their specific substituents .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on various factors, including its chemical structure, the route of administration, and the individual’s metabolic rate. Generally, aromatic compounds like this can be absorbed in the body, distributed via the bloodstream, metabolized primarily in the liver, and excreted in urine or feces .

Result of Action

The molecular and cellular effects would depend on the specific biological targets and pathways affected by this compound. Potential effects could range from modulation of enzyme activity to alteration of cell signaling pathways .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the stability, efficacy, and action of this compound. For example, extreme pH values might affect the compound’s ionization state, potentially influencing its absorption and distribution .

Safety and Hazards

特性

IUPAC Name |

1-chloro-3-methoxy-5-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMYKCBIUQUCKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzo[c][1,2,5]thiadiazol-5-ylMethanaMine hydrochloride](/img/structure/B2937099.png)

![6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B2937101.png)

![2,6-dimethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2937103.png)

![ethyl (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate](/img/structure/B2937104.png)

![5-Tert-butyl-3-(4-chlorophenyl)-7-(4-ethylpiperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2937107.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2937112.png)

![2-(4-chlorophenoxy)-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2937114.png)

![5-(sec-butylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2937117.png)

![2-[(2Z)-2-(1-Chloroethylidene)-4-oxo-1H-quinazolin-3-yl]acetonitrile](/img/structure/B2937118.png)

![1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2937119.png)